Darifenacin

説明

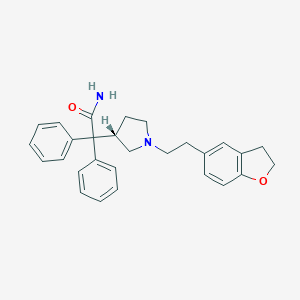

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGBXQDTNZMWGS-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048290 | |

| Record name | Darifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Darifenacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.98e-04 g/L | |

| Record name | Darifenacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

133099-04-4 | |

| Record name | Darifenacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133099-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darifenacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133099044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darifenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DARIFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APG9819VLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Darifenacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Pharmacology and Receptor Selectivity of Darifenacin

Muscarinic Receptor Subtypes: Distribution and Functional Significance in Relevant Biological Systems

The five muscarinic receptor subtypes are not uniformly distributed throughout the body, and their specific locations dictate their physiological functions. Understanding this distribution is key to appreciating how receptor antagonists exert their effects.

M1 muscarinic receptors are predominantly found in the central nervous system (CNS), with high concentrations in the neocortex, hippocampus, and neostriatum. nih.govnih.govbms.com They are also present in the stroma and parenchyma of salivary glands. physiology.org Functionally, M1 receptors play a significant role in cognitive processes, including learning and memory, by modulating neuronal excitability and synaptic plasticity. nih.gov In the brain, they facilitate the release of acetylcholine (B1216132) from prejunctional nerve terminals. nih.gov Within salivary glands, M1 receptors contribute to the secretory response, particularly under conditions of low nerve activity. physiology.org

M2 muscarinic receptors are widely distributed throughout the brain and are also found in significant numbers within the detrusor muscle of the urinary bladder, where they outnumber M3 receptors approximately three-to-one. nih.gov The heart is a major site of M2 receptor expression, particularly in the atrium and sinoatrial node. nih.govebi.ac.ukwikipedia.orgpnas.org In the visual cortex, M2 receptors are abundant at the presynaptic level. frontiersin.org Functionally, M2 receptors act as inhibitory autoreceptors, reducing acetylcholine release from prejunctional nerve terminals. nih.govjpp.krakow.pl In the heart, their activation leads to a decrease in heart rate and cardiac contractility. nih.govnih.govebi.ac.ukwikipedia.orgpnas.org In airway smooth muscle, M2 receptors can inhibit relaxation mediated by beta-adrenergic pathways. wikipedia.org Their precise role in detrusor muscle contraction is less clear, though they may be involved in indirect contractions or inhibition of relaxation. nih.gov

M3 muscarinic receptors are the primary mediators of smooth muscle contraction in various tissues, including the urinary bladder, gastrointestinal tract, and airways. nih.govnih.govwikipedia.orgijbs.orgwikipedia.orgpatsnap.com They are also found in numerous glands, where they stimulate secretion, such as in the salivary glands. wikipedia.orgebi.ac.uk In the CNS, M3 receptors are expressed in brain regions regulating insulin (B600854) homeostasis and are found on pancreatic beta cells, playing a role in insulin secretion. wikipedia.orgebi.ac.uk In the bladder, M3 receptors are critically responsible for detrusor muscle contraction, initiating the voiding reflex. nih.govpatsnap.com They also mediate bronchoconstriction and are involved in glandular secretions. wikipedia.orgwikipedia.org

M4 muscarinic receptors are primarily located within the CNS, showing high expression levels in areas such as the striatum, often co-localizing with dopamine (B1211576) D1 receptor-expressing neurons. wikipedia.orgfrontiersin.orgebi.ac.uk They also occur in erythroid progenitor cells. wikipedia.org Functionally, M4 receptors act as inhibitory autoreceptors, providing feedback inhibition of acetylcholine release from presynaptic cholinergic neurons, particularly in the striatum. frontiersin.orgebi.ac.uk Activation of M4 receptors leads to a decrease in intracellular cAMP and can inhibit neuronal firing. wikipedia.orgfrontiersin.org They play a regulatory role in dopaminergic neurotransmission, inhibiting dopamine-induced locomotor activity. ebi.ac.uk

M5 muscarinic receptors are found predominantly in the CNS, with specific enrichment in the substantia nigra and ventral tegmental areas, suggesting a role in modulating dopaminergic transmission. nih.govpnas.orgabcam.com They are also present in the endothelium of cerebral vasculature and can be found in esophageal smooth muscle and the heart. physiology.orgpnas.orgebi.ac.uk M5 receptors couple to the Gq/11 G-protein pathway, leading to increased intracellular calcium levels. nih.govgenscript.com Their presence on dopaminergic neurons in the ventral tegmental area highlights their importance in reward pathways. pnas.org

Darifenacin's Affinity and Selectivity for Muscarinic Receptor Subtypes

This compound has been developed as a selective antagonist for the M3 muscarinic receptor, a characteristic that underpins its therapeutic application in overactive bladder. Its pharmacological profile is defined by its high affinity for M3 receptors relative to other muscarinic subtypes.

In vitro studies using human recombinant muscarinic receptor subtypes have elucidated this compound's binding characteristics:

this compound exhibits a significantly greater affinity for the M3 receptor compared to other muscarinic receptor subtypes, with selectivity ratios reported to be as high as 59-fold over M2 and M4 receptors, and substantial selectivity over M1 and M5 receptors as well. openaccessjournals.comdrugbank.com

Specifically, studies indicate a 9-fold greater affinity for M3 receptors compared to M1 receptors, and a 12-fold greater affinity compared to M5 receptors. drugbank.com

this compound demonstrates a low relative affinity for M1 and M2 receptors. researchgate.netnih.govtandfonline.com

The binding affinity (pKi) values for this compound at human recombinant muscarinic receptor subtypes are reported as follows:

M1: 8.2 (±0.04) ics.org

M2: 7.4 (±0.1) ics.org

M3: 9.1 (±0.1) ics.org

M4: 7.3 (±0.1) ics.org

M5: 8.0 (±0.1) ics.org

These values translate to a pronounced selectivity for the M3 receptor, with studies showing it binds more potently to M1, M3, and M5 subtypes than to M2 and M4. auajournals.org this compound also shows high selectivity for the M3 receptor with negligible M1 receptor antagonism. auajournals.org

this compound binds competitively to M3 muscarinic receptors, and its dissociation constant for M3 receptors is noted to be greater than that of tolterodine (B1663597) and oxybutynin (B1027). openaccessjournals.com

The high affinity of this compound for M3 receptors is considered critical for its efficacy in treating OAB and potentially for minimizing side effects associated with non-selective antimuscarinic agents. patsnap.com

This compound's Affinity for Muscarinic Receptor Subtypes

| Receptor Subtype | Affinity (pKi) ics.org | Approximate Selectivity Ratio (M3 vs. Subtype) openaccessjournals.comdrugbank.com |

| M1 | 8.2 (±0.04) | ~9-fold |

| M2 | 7.4 (±0.1) | ~59-fold |

| M3 | 9.1 (±0.1) | - |

| M4 | 7.3 (±0.1) | ~59-fold |

| M5 | 8.0 (±0.1) | ~12-fold |

Note: pKi values are presented as mean (SEM) where available. Selectivity ratios are approximate and derived from various studies.

Compound List

this compound

Acetylcholine (ACh)

Oxotremorine

Pilocarpine

Pirenzepine

Methoctramine

Tolterodine

Oxybutynin

Trospium chloride

Solefenacin

Fesoterodine

5-HM (5-hydroxymethyl metabolite of tolterodine)

DEOB (N-desethyl-oxybutynin)

DPr-P-4(N→O)

Quantitative Receptor Binding Studies (e.g., pKi values, dissociation constants)

Quantitative receptor binding studies, typically employing radioligand displacement assays using cell lines expressing specific muscarinic receptor subtypes, have established this compound's affinity profile. These studies determine the concentration of the antagonist required to inhibit the binding of a radiolabeled ligand by 50% (IC50), which is then used to calculate the inhibition constant (Ki) or its logarithmic equivalent, pKi.

In vitro studies using human recombinant muscarinic receptor subtypes have provided detailed affinity data for this compound. For instance, studies using Chinese hamster ovary (CHO) cells stably expressing human M1-M5 receptors have reported the following mean pKi values for this compound:

| Receptor Subtype | pKi (Mean ± SEM) |

| M1 | 8.2 (±0.04) |

| M2 | 7.4 (±0.1) |

| M3 | 9.1 (±0.1) |

| M4 | 7.3 (±0.1) |

| M5 | 8.0 (±0.1) |

Data derived from studies using human recombinant muscarinic receptor subtypes ics.org.

These values indicate a high affinity for the M3 receptor, with lower affinities observed for the M1, M2, M4, and M5 subtypes.

Comparative Selectivity Profiles (e.g., M3 vs. M1, M2, M4, M5)

This compound's key pharmacological attribute is its marked selectivity for the M3 muscarinic receptor subtype over other subtypes. This selectivity is quantified by comparing the affinity (e.g., Ki or pKi values) for the M3 receptor against its affinity for other subtypes.

Based on the pKi values presented above, this compound exhibits the following approximate selectivity ratios (M3 Ki / Other Subtype Ki, derived from antilog of pKi differences):

M3 vs. M1: Approximately 7.9-fold selectivity

M3 vs. M2: Approximately 50.1-fold selectivity

M3 vs. M4: Approximately 63.1-fold selectivity

M3 vs. M5: Approximately 12.6-fold selectivity

Multiple studies consistently report this compound's preferential binding to M3 receptors. It demonstrates up to 59-fold greater affinity for M3 receptors compared to M2 and M4 subtypes, and significantly higher affinity compared to M1 and M5 receptors drugbank.comresearchgate.netnih.govnih.gov. While not absolutely M3-specific, this high degree of selectivity for the M3 receptor, which is primarily responsible for detrusor muscle contraction, is considered a significant advantage for treating OAB nih.govopenaccessjournals.com. This profile suggests a reduced propensity for adverse effects commonly associated with blockade of other muscarinic receptor subtypes, such as M1 receptors in salivary glands (leading to dry mouth) or M2 receptors in the heart (affecting heart rate) nih.govopenaccessjournals.com.

Mechanisms of Muscarinic Receptor Antagonism by this compound

This compound functions as a muscarinic receptor antagonist, primarily through competitive binding to the M3 receptor.

This compound acts as a competitive antagonist by binding to the orthosteric site of the muscarinic M3 receptor. This binding directly competes with the endogenous neurotransmitter acetylcholine, preventing its activation of the receptor. Studies have confirmed that this compound binds competitively to M3 muscarinic receptors, inhibiting carbachol-induced contractions in human bladder strips drugbank.comopenaccessjournals.com. This competitive interaction means that the effect of this compound can be overcome by increasing the concentration of the agonist.

While this compound is primarily characterized as a competitive (orthosteric) antagonist, some research suggests it may also exhibit distinct allosteric modulation, influencing the receptor's functional state and downstream signaling cascades scbt.com. However, the predominant mechanism of action described for this compound is orthosteric antagonism. The broader field of muscarinic receptor pharmacology is increasingly exploring allosteric modulators, as their binding sites are less conserved than orthosteric sites, offering a potential route to achieve greater subtype selectivity and mitigate off-target effects pnas.orgguidetopharmacology.orgfrontiersin.org.

By competitively binding to the M3 receptor, this compound effectively inhibits the receptor's downstream signaling cascade. In the detrusor smooth muscle, M3 receptor activation by acetylcholine leads to the hydrolysis of phosphoinositides and subsequent muscle contraction openaccessjournals.com. This compound's antagonism of the M3 receptor blocks this pathway, thereby reducing involuntary bladder contractions characteristic of OAB. Furthermore, research indicates that this compound can inhibit acetylcholine-activated signaling pathways by reducing the phosphorylation of key intracellular signaling proteins like ERK1/2, p38, and Akt, and by impeding related downstream effects such as matrix metalloproteinase (MMP) expression and cell invasion mdpi.com.

Intracellular Signaling Pathways Modulated by this compound

This compound's blockade of M3 receptors leads to the modulation of several intracellular signaling pathways that are critical for cellular function, particularly in smooth muscle and other target tissues.

In the context of bladder smooth muscle, M3 receptor activation is known to trigger the hydrolysis of phosphoinositides, leading to an increase in intracellular calcium and subsequent muscle contraction openaccessjournals.com. This compound's antagonism of this receptor effectively interrupts this signaling cascade.

Beyond the direct inhibition of M3-mediated phosphoinositide hydrolysis, this compound has been shown to influence other intracellular pathways. For example, in certain cellular models, it has been demonstrated to inhibit acetylcholine-induced activation of the ERK (extracellular signal-regulated kinase), p38, and Akt signaling pathways mdpi.com. This inhibition can also extend to downstream effects such as the expression of MMP-1, which is implicated in cell invasion and tissue remodeling mdpi.com. In studies related to pulmonary fibrosis, this compound was found to attenuate disease progression by inhibiting the ERK, NF-κB, and miR-21 signaling pathways scirp.org. These findings highlight this compound's capacity to modulate complex intracellular signaling networks beyond its primary muscarinic antagonism.

Compound List:

Acetylcholine (ACh)

Atropine

this compound

Fesoterodine

Gallamine

Himbacine

McN-A-343

Methoctramine

N-methylscopolamine (NMS)

Oxybutynin

P-F-HHSiD

Pilocarpine

Solifenacin

Strychnine

Tolterodine

Trospium

Trospium chloride

VU0255035

VU0090157

VU0029767

VU0152099

VU0152100

VU0238429

WIN62,577

WIN51,708

Zamifenacin

Pharmacodynamics of Darifenacin in Preclinical Models

In Vitro Pharmacodynamic Studies

In vitro studies have been instrumental in establishing darifenacin's receptor binding profile and its functional antagonist activity on isolated smooth muscle preparations. These investigations have confirmed its high affinity and selectivity for the M3 muscarinic receptor subtype.

Organ Bath Studies (e.g., isolated detrusor muscle, ileum, trachea)

Organ bath studies have consistently demonstrated this compound's potent inhibitory effects on M3 receptor-mediated contractions in various smooth muscle tissues. In human detrusor smooth muscle, this compound exhibited a high antagonist potency (pA₂ = 9.34), comparable to atropine (B194438) (pA₂ = 9.26), and significantly greater than oxybutynin (B1027) (pA₂ = 7.74) and propiverine (B1210425) (pA₂ = 7.68) nih.gov. Crucially, this compound, unlike oxybutynin and propiverine, did not inhibit KCl- or CaCl₂-induced contractions, indicating a lack of calcium channel antagonist activity and a specific antimuscarinic mechanism of action nih.gov.

In guinea pig preparations, this compound potently inhibited M3 receptor-mediated responses in the ileum, trachea, and bladder, with pA₂ values ranging from 8.66 to 9.4 nih.govcaymanchem.comresearchgate.net. These tissues are known to express high levels of M3 muscarinic acetylcholine (B1216132) receptors (mAChRs) caymanchem.com. This compound showed significant selectivity over responses mediated through M1 (pA₂ = 7.9) and M2 receptors (pA₂ = 7.48) nih.govcaymanchem.com. Specifically, this compound displayed approximately 100-fold selectivity for ileum M3 receptors over M2 receptors in atria and 30-fold selectivity over M1 receptors in rabbit vas deferens nih.gov. Further comparisons indicated that this compound was equipotent with atropine in the ileum and bladder but 6-10 fold less potent in inhibiting muscarinic responses in the trachea and submandibular salivary gland, suggesting potential tissue-specific differences in M3 receptor sensitivity or downstream signaling nih.gov.

Table 1: In Vitro Antagonist Potency (pA₂ Values) at Muscarinic Receptors

| Tissue/Receptor | This compound | Atropine | Oxybutynin | Propiverine |

| Human Detrusor Muscle (M₃) | 9.34 nih.gov | 9.26 nih.gov | 7.74 nih.gov | 7.68 nih.gov |

| Guinea Pig Ileum (M₃) | 9.44 caymanchem.com, 9.4 nih.govresearchgate.net | 9.2 fda.gov | - | - |

| Guinea Pig Trachea (M₃) | 8.7 caymanchem.com, 8.7 fda.gov | 9.6 fda.gov | - | - |

| Guinea Pig Atria (M₂) | 7.48 caymanchem.com | 9.1 fda.gov | - | - |

| Rabbit Vas Deferens (M₁) | 7.9 caymanchem.com, 7.9 nih.govresearchgate.net | 9.1 fda.gov | - | - |

- '-' indicates data not available in the provided search results.

Cell Line-Based Assays

Cell line-based assays have confirmed this compound's selective binding to muscarinic receptor subtypes. Studies using Chinese Hamster Ovary (CHO)-K1 cell lines expressing muscarinic M₂ and M₃ receptor subtypes showed that this compound was significantly more potent at the M₃ subtype (22-fold) compared to the M₂ subtype researchgate.net. Further in vitro investigations utilizing human recombinant muscarinic receptor subtypes revealed that this compound exhibits a greater affinity for the M₃ receptor than for other known muscarinic receptors, with a 9-12 fold higher affinity for M₃ compared to M₁ and M₅, and a 59-fold higher affinity for M₃ compared to both M₂ and M₄ receptors drugbank.comnih.govfda.gov. This pronounced selectivity for the M₃ receptor subtype is a key characteristic of its pharmacological profile.

Functional Tissue Selectivity Investigations

Functional tissue selectivity studies have explored this compound's differential effects across tissues expressing various muscarinic receptors. This compound demonstrated functional tissue selectivity for intestinal smooth muscle over the salivary gland nih.gov. In conscious dogs, this compound was observed to inhibit intestinal motility at doses lower than those required to inhibit gastric acid secretion (an M₁-mediated response), increase heart rate (an M₂-mediated response), or inhibit salivary secretion nih.gov. Similarly, in guinea pig preparations, this compound showed selectivity for M₃ receptors in the ileum, trachea, and bladder over M₁ and M₂ receptors in the vas deferens and atria, respectively caymanchem.com. While equipotent with atropine in the ileum and bladder, this compound was less potent in inhibiting muscarinic responses in the trachea and submandibular salivary gland, suggesting potential tissue-specific variations in M₃ receptor sensitivity or downstream signaling pathways nih.gov.

In Vivo Pharmacodynamic Investigations in Animal Models

In vivo studies conducted in various animal models have further substantiated this compound's pharmacodynamic properties, evaluating its effects on bladder function, gastrointestinal motility, salivary secretion, and cardiovascular parameters.

Conscious Animal Models (e.g., bladder function, gastrointestinal motility, salivary secretion, heart rate)

In conscious rat models, this compound induced dose-related reductions in micturition parameters, including the micturition interval, volume, and peak micturition pressure. These effects were found to be significantly more pronounced than those observed with oxybutynin, although this compound exhibited equipotent effects on salivation nih.gov. In conscious dogs, this compound was shown to inhibit intestinal motility at doses lower than those affecting gastric acid secretion, heart rate, or salivary secretion, reinforcing its functional selectivity nih.gov.

Studies employing radiotelemetry in conscious dogs indicated that this compound (3 mg/kg orally) significantly decreased peak micturition pressure without impacting other urodynamic parameters, heart rate, or mean arterial pressure when compared to placebo auajournals.org. In contrast, tolterodine (B1663597), another antimuscarinic agent, was found to increase mean heart rate and reduce heart rate variability compared to this compound and placebo in healthy participants aged 50 years and older researchgate.net. This compound has also demonstrated minimal effects on heart rate at doses necessary for inhibiting bladder contractility, whereas other antimuscarinics, such as tolterodine, have been noted to increase heart rate within similar therapeutic dose ranges nih.govdovepress.com.

Table 2: In Vivo Pharmacodynamic Effects of this compound in Conscious Animal Models

| Model/Parameter | Observation | Reference |

| Conscious Rats (Bladder Function) | Dose-related decrease in micturition interval, volume, and peak micturition pressure; effects significantly greater than oxybutynin. | nih.gov |

| Conscious Rats (Salivation) | Equipotent effect on salivation compared to oxybutynin. | nih.gov |

| Conscious Dog (Intestinal Motility) | Inhibited intestinal motility at lower doses than those affecting gastric acid secretion, heart rate, or salivary secretion. | nih.gov |

| Conscious Dog (Urodynamics) | Decreased peak micturition pressure; no significant effect on micturition frequency, threshold pressure, voiding duration, total volume voided, heart rate, or mean arterial pressure. | auajournals.org |

| Conscious Mouse (Salivary Secretion) | Continuously suppressed pilocarpine-induced salivary secretion. The time course of suppression correlated well with muscarinic receptor binding in the submaxillary gland. | researchgate.net |

Anesthetized Animal Models (e.g., bladder function)

In anesthetized rabbits, this compound exhibited a dose-dependent inhibition of acetylcholine-induced bladder contractions. It demonstrated equal potency in inhibiting contractile responses in both male and female rabbits. This compound was identified as a potent inhibitor of the frequency of overactive bladder (OAB) events, with a less pronounced effect on the amplitude of these contractions. Notably, this compound displayed greater potency in female rabbits compared to males nih.gov.

Studies conducted in anesthetized dogs assessed this compound's effects on pelvic nerve-stimulated bladder contractions. This compound effectively inhibited these contractions without causing an increase in heart rate at doses required for maximal bladder contractility inhibition dovepress.com. Comparative studies in anesthetized dogs also corroborated this compound's selectivity profile, showing that it inhibited gut and bladder responses while leaving heart rate unaffected, whereas salivary gland responses were inhibited at higher doses nih.gov.

Compound List

this compound

Oxybutynin

Propiverine

Atropine

Tolterodine

Trospium

Solifenacin

Zamifenacin

Dicyclomine (Dicycloverine)

UK-148,993

UK-76,654

UK-88,525

UK-73,689

UK-88,862

DA-8010

Vibegron

Imidafenacin

Arecoline

NPC-14,695

Fesoterodine

Propantheline

Onabotulinumtoxin A (onaBoNT-A)

Resiniferatoxin (RTX)

Erythromycin

Cimetidine

Bleomycin

(+)-cis-Dioxolane

Pilocarpine

Ach (Acetylcholine)

KCL (Potassium Chloride)

CaCl₂ (Calcium Chloride)

[³H]NMS ([³H]N-methyl-scopolamine)

[¹¹C]methyl-3-piperidyl benzilate

[³H]dofetilide

[³H]-dofetilide

[³H]NMS

This compound

Chemical Name: (S)-2-{1-[2-(2-hydroxy-2,2-diphenylacetoxy)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide

CAS Number: 133099-07-7 (hydrobromide)

Molecular Formula: C₂₈H₃₂N₂O₂ (base)

Molecular Weight: 428.57 g/mol (base)

Synonyms: UK-88525, Enablex®

Other Antimuscarinic Agents Mentioned:

Oxybutynin: A non-selective antimuscarinic agent.

Propiverine: An antimuscarinic agent with potential calcium channel antagonist activity.

Atropine: A non-selective muscarinic antagonist.

Tolterodine: A muscarinic receptor antagonist, often compared to this compound.

Trospium: A quaternary ammonium (B1175870) antimuscarinic.

Solifenacin: A selective M3 muscarinic receptor antagonist.

Zamifenacin: An M3 selective antagonist.

Dicyclomine (Dicycloverine): An antimuscarinic and antispasmodic agent.

Fesoterodine: A prodrug that is rapidly converted to its active metabolite, 5-hydroxymethyl tolterodine.

Imidafenacin: A selective M3 muscarinic receptor antagonist.

Propantheline: An antimuscarinic agent.

Models of Detrusor Overactivity and Bladder Dysfunction

In preclinical models designed to mimic detrusor overactivity and bladder dysfunction, this compound has demonstrated significant efficacy. Studies utilizing animal models have shown that this compound can effectively reduce involuntary bladder contractions and improve bladder capacity. Specifically, in porcine bladder preparations, this compound has been observed to antagonize carbachol-induced contractions, a key indicator of muscarinic receptor activity in the detrusor muscle. Furthermore, research has indicated that this compound can reduce the maximum contraction responses in bladder tissue to various stimuli, including carbachol, αβ-methylene-ATP, prostaglandin (B15479496) E2, histamine, and serotonin (B10506). These findings suggest that this compound not only exerts its primary effect through muscarinic receptor blockade but may also modulate other pathways involved in bladder contractility.

Table 1: this compound's Effect on Maximum Contraction Responses in Porcine Bladder Tissue

| Agonist / Pathway | Tissue Type | Reduction in Maximum Contraction (%) | Reference |

| Carbachol (Muscarinic) | Adult Detrusor | 46 | nih.govnih.govfrontiersin.orgurotoday.com |

| Carbachol (Muscarinic) | Adult Urothelium & Lamina Propria (U&LP) | 49 | nih.govnih.govfrontiersin.orgurotoday.com |

| αβ-methylene-ATP (Purinergic) | Adult Detrusor | 50 | nih.govnih.govfrontiersin.orgurotoday.com |

| αβ-methylene-ATP (Purinergic) | Adult U&LP | 35 | nih.govnih.govfrontiersin.orgurotoday.com |

| Prostaglandin E2 | Adult Detrusor | 73 | nih.govnih.govfrontiersin.orgurotoday.com |

| Histamine | Adult Detrusor | 64 | nih.govnih.govfrontiersin.orgurotoday.com |

| Serotonin (5-HT) | Adult Detrusor | 53 | nih.govnih.govfrontiersin.orgurotoday.com |

These results highlight this compound's broad impact on bladder contractile mechanisms beyond its muscarinic antagonism.

Uroselectivity Hypothesis and Preclinical Evidence

The concept of "uroselectivity" for this compound stems from its preclinical pharmacological profile, which suggested a preferential action on muscarinic receptors in the urinary bladder compared to other tissues.

This compound has been characterized as a potent and selective muscarinic M3 receptor antagonist. Preclinical in vitro studies using human recombinant muscarinic receptor subtypes have consistently demonstrated that this compound exhibits a significantly higher affinity for the M3 receptor compared to other muscarinic receptor subtypes (M1, M2, M4, and M5). Specifically, it shows up to 59-fold greater affinity for M3 receptors relative to M2 and M4 receptors, and a 9- to 12-fold greater affinity compared to M1 and M5 receptors. nih.govnih.govresearchgate.nettandfonline.comics.orgfda.gov The M3 muscarinic receptor is the predominant subtype mediating detrusor muscle contraction, making its selective blockade a key target for treating OAB. nih.govfda.govmedscape.comnih.goveinj.org This high selectivity for the M3 receptor is hypothesized to contribute to this compound's efficacy in reducing bladder overactivity while potentially minimizing adverse effects associated with the blockade of other muscarinic receptor subtypes. nih.govnih.govresearchgate.netnih.gov

Table 2: Relative Muscarinic Receptor Affinity of this compound (Illustrative Data)

| Muscarinic Receptor Subtype | Relative Affinity (this compound) | Reference |

| M1 | Lower | nih.govresearchgate.nettandfonline.com |

| M2 | Low | nih.govresearchgate.nettandfonline.com |

| M3 | High (Primary Target) | nih.govnih.govresearchgate.nettandfonline.comics.orgfda.govmedscape.comnih.goveinj.orgscottishmedicines.org.uk |

| M4 | Low | nih.govresearchgate.nettandfonline.com |

| M5 | Lower | nih.govresearchgate.nettandfonline.com |

Note: Specific fold-selectivity values are provided in the text. This table illustrates the general pattern of affinity.

The selectivity of this compound for M3 receptors has implications for its effects on tissues other than the bladder, which also express muscarinic receptors. Preclinical data indicate that this compound possesses low relative affinity for M1 and M2 receptors. nih.govresearchgate.nettandfonline.com The M1 receptor is prevalent in the central nervous system (CNS) and salivary glands, and its blockade is associated with cognitive impairment and dry mouth, respectively. nih.govresearchgate.net Similarly, M2 receptors are found in the heart, and their blockade can lead to cardiovascular effects, such as alterations in heart rate variability. nih.govresearchgate.netnih.gov By exhibiting low affinity for these receptors, this compound was theoretically expected to have a reduced propensity for these common anticholinergic side effects. nih.govresearchgate.net However, while animal data suggested uroselectivity, it has also been noted that this compound is not entirely bladder M3 specific, and this uroselectivity observed in animal models has not been definitively confirmed in human studies. openaccessjournals.com Furthermore, studies in preclinical models have suggested that M3-selective antimuscarinics, including this compound, may have a greater potential to impair intestinal motility compared to non-selective antagonists. ics.org

Emerging research indicates that this compound may exert effects on urinary bladder tissue through mechanisms independent of muscarinic receptor blockade. Studies utilizing porcine bladder models have revealed that this compound can significantly reduce contractions induced by agonists acting on non-muscarinic pathways, such as purinergic (αβ-methylene-ATP), histaminergic, serotonergic, and prostaglandin pathways. nih.govnih.govfrontiersin.orgurotoday.comics.orgurotoday.comresearchgate.net These effects were observed in both detrusor and urothelium with lamina propria (U&LP) preparations. nih.govnih.govfrontiersin.orgurotoday.comresearchgate.net Further investigations, including experiments conducted in the presence of atropine (a muscarinic antagonist), suggest that this compound's influence on these non-muscarinic pathways is independent of its muscarinic receptor antagonism. urotoday.com This modulation of non-muscarinic signaling pathways represents a novel aspect of this compound's pharmacology and suggests that it may offer therapeutic benefits for patients with OAB who may have underlying non-muscarinic pathophysiologies contributing to their bladder dysfunction. nih.govnih.govfrontiersin.orgurotoday.comics.orgurotoday.comresearchgate.net

Pharmacokinetics and Metabolism of Darifenacin

Absorption and Bioavailability Studies

Darifenacin is absorbed from the gastrointestinal tract, with immediate-release (IR) formulations primarily absorbed in the upper GI tract openaccessjournals.com. Extended-release (ER) formulations, however, are designed to deliver the drug to the lower GI tract, including the colon openaccessjournals.comresearchgate.netresearchgate.net. This delayed absorption from ER tablets is influenced by the rate at which the drug is released from the tablet matrix researchgate.netresearchgate.netfda.gov. Studies indicate that while this compound is rapidly and completely absorbed (>98%) after oral administration, the extent of absorption is limited by first-pass hepatic metabolism researchgate.nethres.ca. Very little unchanged drug is recovered in the feces, suggesting near-complete absorption researchgate.netresearchgate.net.

The oral bioavailability of this compound is notably low, ranging from approximately 15% to 25% researchgate.netresearchgate.netnih.gov. This low bioavailability is primarily attributed to substantial first-pass metabolism in the liver researchgate.netresearchgate.netfda.gov. For prolonged-release (PR) or extended-release (ER) tablets, absolute bioavailability has been estimated at around 15.4% for a 7.5 mg dose and 18.6% for a 15 mg dose in extensive metabolizers (EMs) openaccessjournals.comresearchgate.netresearchgate.net. In studies involving a mixed population of extensive (EM) and poor metabolizers (PM), the absolute bioavailability of 30 mg ER tablets was estimated to be 37% fda.gov. Furthermore, compared to immediate-release preparations, extended-release formulations have shown approximately 70-110% higher bioavailability, potentially due to reduced first-pass metabolism in the lower GI tract openaccessjournals.comnih.gov.

Table 4.1.2: Absolute Bioavailability of this compound (ER Formulations)

| Dose (mg) | Formulation Type | Metabolizer Status | Absolute Bioavailability (%) | Reference(s) |

| 7.5 | ER/PR | General | 15.4 | openaccessjournals.comresearchgate.netresearchgate.net |

| 15 | ER/PR | General | 18.6 | openaccessjournals.comresearchgate.netresearchgate.net |

| 7.5 | ER | EM (Steady-state) | 15 | fda.gov |

| 15 | ER | EM (Steady-state) | 19 | fda.gov |

| 7.5 | CR | Hom-EM | 15 | nih.govnih.gov |

| 15 | CR | Hom-EM | 19 | nih.govnih.gov |

| 30 | CR | Hom-EM | 25 | nih.govnih.gov |

| 30 | ER | Mixed EM/PM | 37 | fda.gov |

The formulation significantly influences the rate and time to reach peak plasma concentrations (Tmax). For immediate-release (IR) formulations, peak plasma concentrations (Cmax) are typically achieved within approximately two hours of administration researchgate.net. In contrast, extended-release (ER) formulations exhibit a delayed absorption profile, with peak plasma concentrations occurring between 5.5 and 11.5 hours after a single dose researchgate.net. Following repeated once-daily dosing of ER tablets at steady-state, peak plasma concentrations are generally achieved around 7 hours post-dose openaccessjournals.comresearchgate.netresearchgate.netfda.gov. For instance, in extensive metabolizers (EMs), the Tmax for 7.5 mg ER tablets was approximately 6.49 hours, and for 15 mg ER tablets, it was around 7.61 hours fda.gov.

Table 4.1.3: Time to Peak Plasma Concentration (Tmax) for this compound Formulations

| Formulation Type | Dosing Condition | Tmax (hours) | Reference(s) |

| IR | Single Dose | ~2 | researchgate.net |

| ER | Single Dose | 5.5 - 11.5 | researchgate.net |

| ER | Single Dose | ~10 | fda.gov |

| ER | Steady-state | ~7 | openaccessjournals.comresearchgate.netresearchgate.netfda.gov |

| ER (7.5 mg) | Steady-state EM | 6.49 | fda.gov |

| ER (15 mg) | Steady-state EM | 7.61 | fda.gov |

Distribution Profile

Once absorbed into the systemic circulation, this compound distributes throughout the body. Its lipophilic nature and high plasma protein binding influence its distribution patterns.

This compound exhibits a large volume of distribution (Vd), estimated to be approximately 163 liters fda.govhres.canih.govfda.govwikidoc.orgdrugs.comhres.cafda.govdrugbank.com. Other studies report a range of 165-276 liters researchgate.net. This volume of distribution exceeds total body water, suggesting significant distribution into tissues researchgate.net. Animal studies, based on free drug concentrations in cerebrospinal fluid (CSF) and plasma, indicate that this compound demonstrates negligible penetration across the blood-brain barrier fda.govhres.cahres.ca.

Table 4.2.1: Volume of Distribution (Vd) for this compound

| Volume of Distribution (L) | Reference(s) |

| 163 | fda.govhres.canih.govfda.govwikidoc.orgdrugs.comhres.cafda.govdrugbank.com |

| 165-276 | researchgate.net |

This compound is extensively bound to plasma proteins, with approximately 98% of the drug circulating in the blood in a protein-bound state researchgate.netfda.govhres.canih.govfda.govwikidoc.orgdrugs.comhres.cafda.govdrugbank.com. This binding is primarily to alpha-1-acid glycoprotein (B1211001) (AAG) researchgate.netfda.govhres.canih.govfda.govwikidoc.orgdrugs.comhres.cafda.govdrugbank.com. It is important to note that this compound protein binding is reduced in individuals with impaired hepatic function fda.gov.

Table 4.2.2: Plasma Protein Binding of this compound

| Binding Percentage (%) | Primary Binding Protein | Reference(s) |

| ~98 | Alpha-1-acid glycoprotein (AAG) | researchgate.netfda.govhres.canih.govfda.govwikidoc.orgdrugs.comhres.cafda.govdrugbank.com |

Compound Name Table:

| Chemical Name | Common Name |

| This compound | This compound |

Biotransformation Pathways

Species Differences in Metabolism

Studies have indicated that there are no significant species differences in the metabolism of this compound. The metabolic pathways observed in humans—monohydroxylation, oxidative dihydrobenzofuran ring opening, and N-dealkylation—are consistent across various animal models, including mice, rats, and dogs openaccessjournals.comnih.govresearchgate.net. This suggests that preclinical models are largely representative of human metabolic processes for this compound.

Elimination and Excretion

Following oral administration, this compound is primarily eliminated from the body as its metabolites. The majority of the administered dose is recovered through excretion, with approximately 60% of the radioactivity found in urine and 40% in feces drugs.comresearchgate.netfda.govnih.govwikipedia.orgdrugs.commedicines.org.ukhres.caopenaccessjournals.comfda.govnih.govfda.goveuropa.eufda.gov. Unchanged this compound represents a very small fraction of the excreted dose, accounting for only about 3% of the total recovered radioactivity drugs.comfda.govnih.govwikipedia.orgdrugs.commedicines.org.ukhres.caopenaccessjournals.comfda.govfda.goveuropa.eufda.gov.

The renal route accounts for approximately 60% of the elimination of this compound and its metabolites drugs.comresearchgate.netfda.govnih.govwikipedia.orgdrugs.commedicines.org.ukhres.caopenaccessjournals.comfda.govnih.govfda.goveuropa.eufda.gov. The majority of the radioactivity excreted in urine consists of metabolites, with minimal amounts of the parent drug.

Approximately 40% of the administered this compound dose is eliminated via the feces, predominantly in the form of metabolites drugs.comresearchgate.netfda.govnih.govwikipedia.orgdrugs.commedicines.org.ukhres.caopenaccessjournals.comfda.govnih.govfda.goveuropa.eufda.gov. Similar to renal excretion, unchanged this compound is found in minimal quantities in fecal matter.

This compound exhibits high plasma clearance, with estimated values of approximately 36-52 L/h following intravenous administration researchgate.netnih.gov. For orally administered this compound, clearance is estimated to be around 40 L/h in extensive metabolizers (EMs) and 32 L/h in poor metabolizers (PMs) drugs.comfda.govdrugs.commedicines.org.ukhres.cafda.govfda.goveuropa.eufda.gov. Clearance is significantly influenced by hepatic metabolism via the CYP2D6 and CYP3A4 enzyme systems drugs.comresearchgate.netfda.govnih.govwikipedia.orgdrugs.commedicines.org.ukfda.govnih.govopenaccessjournals.comfda.govnih.govnih.govnih.gov. Co-administration with potent CYP3A4 inhibitors like ketoconazole (B1673606) has been shown to decrease this compound clearance by approximately 67.5% openaccessjournals.comnih.govnih.govnih.gov. Furthermore, clearance rates can be affected by demographic factors, with reported values being 31% lower in females and 10% lower at night openaccessjournals.comnih.govnih.gov. Age also plays a role, with a trend for clearance to decrease with advancing age, estimated at around 6% per decade relative to a median age of 44 hres.cafda.gov.

Table 1: this compound Excretion Routes

| Excretion Route | Percentage of Recovered Radioactivity |

| Urine | Approximately 60% |

| Feces | Approximately 40% |

Note: These figures represent the recovery of administered radiolabeled this compound.

Population Pharmacokinetics and Variability

Population pharmacokinetic modeling has been instrumental in understanding the variability in this compound's pharmacokinetic parameters. These models incorporate factors such as formulation type, administered dose, CYP2D6 genotype, and the presence of saturable first-pass metabolism nih.govnih.gov. The observed variability in drug exposure is attributed to several factors, including genetic makeup (CYP2D6 genotype), gender, age, and race medicines.org.ukhres.cafda.govnih.goveuropa.eunih.govnih.gov. The phenomenon of saturable first-pass metabolism means that higher doses of this compound lead to proportionally greater increases in plasma concentrations, indicating a dose-dependent pharmacokinetic profile researchgate.netmedicines.org.uknih.govnih.gov. Racial differences have also been noted, with Japanese males exhibiting approximately 56% lower bioavailability compared to subjects in Western studies, a difference potentially linked to variations in first-pass metabolism involving CYP3A4 and CYP2D6 nih.govnih.govnih.gov.

This compound's metabolism is significantly influenced by the CYP2D6 enzyme, which exhibits considerable genetic polymorphism drugs.comresearchgate.netfda.govnih.govwikipedia.orgdrugs.commedicines.org.ukfda.govnih.gov. Individuals classified as CYP2D6 poor metabolizers (PMs), comprising about 7% of Caucasians and 2% of African Americans, have a reduced capacity to metabolize CYP2D6 substrates. Consequently, these individuals rely more heavily on alternative metabolic pathways, primarily CYP3A4 drugs.comdrugs.commedicines.org.ukfda.govhres.caeuropa.eufda.govdovepress.com.

In PMs, this shift in metabolic reliance leads to substantially higher systemic exposure to this compound compared to extensive metabolizers (EMs). Studies have reported that the ratio of Cmax and AUC in PMs versus EMs can be approximately 1.9 and 1.7, respectively, when a 15 mg dose is administered daily at steady-state drugs.comdrugs.comfda.govhres.cafda.govfda.gov. Population pharmacokinetic analyses further indicate that PMs may experience 55% to 90% greater steady-state exposure than EMs, although a considerable overlap in exposure levels exists between these two groups hres.caeuropa.eunih.govnih.govnih.gov. This difference in metabolic capacity is reflected in the estimated clearance rates, which are lower in PMs (32 L/h) compared to EMs (40 L/h) drugs.comfda.govdrugs.commedicines.org.ukhres.cafda.govfda.goveuropa.eufda.gov.

Table 2: Estimated this compound Clearance by CYP2D6 Metabolizer Status

| Metabolizer Status | Estimated Clearance (L/h) | Source(s) |

| Extensive (EM) | 40 | drugs.comfda.govdrugs.commedicines.org.ukhres.cafda.govfda.goveuropa.eufda.gov |

| Poor (PM) | 32 | drugs.comfda.govdrugs.commedicines.org.ukhres.cafda.govfda.goveuropa.eufda.gov |

Table 3: Impact of CYP2D6 Genotype on this compound Exposure

| Metabolizer Status Comparison | Relative Increase in Cmax (PM vs. EM) | Relative Increase in AUC (PM vs. EM) | Approximate Higher Steady-State Exposure (PM vs. EM) | Source(s) |

| Poor Metabolizers (PM) vs. Extensive Metabolizers (EM) | 1.9 | 1.7 | 55% - 90% | drugs.comdrugs.comhres.cafda.goveuropa.eufda.gov |

Note: Cmax = Maximum observed plasma concentration; AUC = Area under the plasma concentration-time curve. Exposure increase percentages are based on population pharmacokinetic analyses.

Compound List:

this compound

CYP2D6

CYP3A4

UK-148,993 (Major hydroxylated metabolite)

Drug Interactions and Concomitant Therapies

Pharmacodynamic Drug Interactions

Darifenacin, as an antimuscarinic agent, can exhibit additive pharmacodynamic effects when used concurrently with other drugs possessing anticholinergic properties. This co-administration may lead to an increased frequency and/or severity of common anticholinergic adverse effects, such as dry mouth, constipation, and blurred vision. nih.govdrugs.comfda.govwikipedia.orgsearchlightpharma.comwebmd.com Furthermore, anticholinergic medications have the potential to alter gastrointestinal motility, which could consequently impact the absorption of other concomitantly administered drugs. nih.govdrugs.comfda.gov

Direct comparative studies investigating potential synergistic efficacy between this compound and other antimuscarinics like tolterodine (B1663597) or oxybutynin (B1027) are limited. openaccessjournals.com While this compound is characterized by its high selectivity for the M3 muscarinic receptor subtype, which is primarily involved in bladder detrusor muscle contraction, other antimuscarinics such as tolterodine and oxybutynin exhibit varying degrees of receptor selectivity. taylorandfrancis.comresearchgate.neturotoday.com In vitro research has suggested that tolterodine may exhibit synergistic effects with β3-adrenergic receptor agonists in promoting bladder strip relaxation, whereas this compound demonstrated simple additivity in similar experimental models, indicating potential differences in how these agents interact with other drug classes. taylorandfrancis.com Clinical comparisons, such as a crossover study involving this compound and immediate-release oxybutynin, indicated similar efficacy in reducing incontinent episodes, though this compound was associated with a lower incidence of dry mouth. openaccessjournals.comscottishmedicines.org.uk However, the primary concern regarding concomitant use with other antimuscarinic agents is the potential for increased additive anticholinergic adverse effects. nih.govdrugs.comfda.govwikipedia.orgsearchlightpharma.comwebmd.com

This compound has been specifically evaluated for its impact on cardiac repolarization, particularly the QT interval. Studies have consistently demonstrated that this compound, even at supratherapeutic doses, does not significantly prolong the QT or QTc interval. fda.govresearchgate.net A thorough QT study in healthy volunteers showed no statistically significant increase in the QTcF interval when comparing this compound (15 mg and 75 mg) to placebo. fda.govresearchgate.net In this study, the mean placebo-subtracted change from baseline in QTcF for this compound 15 mg was -0.4 ms (B15284909) and for 75 mg was -2.2 ms, compared to +11.6 ms for the positive control, moxifloxacin. fda.govresearchgate.net Importantly, increased this compound exposure in individuals who are poor metabolizers of CYP2D6 did not correlate with an increased risk of QT prolongation. fda.gov Furthermore, this compound has not been shown to significantly affect heart rate. urotoday.comfda.govresearchgate.net This profile suggests a favorable cardiac safety margin concerning QT interval prolongation.

Table 1: QT Interval Changes with this compound in Healthy Volunteers

| Group | Dose (mg) | Mean Change from Baseline QTcF (ms) | Reference |

| This compound | 15 | -0.4 | fda.govresearchgate.net |

| This compound | 75 | -2.2 | fda.govresearchgate.net |

| Moxifloxacin (Positive Control) | 400 | +11.6 | fda.govresearchgate.net |

Note: Placebo data serves as the baseline reference and is not typically presented as a change value in such comparative tables.

Implications for Clinical Practice and Drug Development

The pharmacological profile of this compound offers several implications for both clinical practice and ongoing drug development in the management of overactive bladder (OAB). In clinical practice, the M3 receptor selectivity of this compound is hypothesized to contribute to a reduced potential for central nervous system (CNS) adverse effects, such as cognitive impairment, when compared to less selective antimuscarinic agents like oxybutynin. psu.eduresearchgate.net Clinical studies suggest that this compound does not impair memory or other cognitive functions in healthy adults, a finding supported by its lower affinity for the M1 receptor, which is implicated in cognitive function. psu.eduresearchgate.net

From a cardiovascular safety perspective, this compound's lack of significant QT interval prolongation and minimal effect on heart rate position it favorably, particularly in elderly patients or those with pre-existing cardiovascular comorbidities who may be more susceptible to drug-induced cardiac events. urotoday.comfda.govresearchgate.netnih.gov

For drug development, the pursuit of M3-selective agents like this compound aimed to mitigate off-target effects associated with older, less selective antimuscarinics. wikipedia.orgtaylorandfrancis.comurotoday.comdrugbank.comnih.gov Future research could further explore the clinical significance of this compound's interactions with transporter proteins like P-glycoprotein, which has been identified in preclinical studies and could influence drug disposition and potential interactions. jst.go.jp Continued investigation into comparative efficacy and safety profiles through rigorous clinical trials remains important for defining the optimal role of this compound within the therapeutic armamentarium for OAB.

Compound Names:

this compound

Tolterodine

Oxybutynin

Solifenacin

Trospium chloride

Fesoterodine

Imidafenacin

Preclinical Efficacy Studies and Disease Models

Research in Overactive Bladder (OAB) Models

Preclinical studies have consistently demonstrated darifenacin's profile as a potent antimuscarinic agent with a notable selectivity for the bladder. nih.gov Animal models are essential for understanding the pathophysiology of OAB and for the initial assessment of new treatments. ace-therapeutics.com

Various animal models are employed to replicate the symptoms of OAB, such as urinary urgency and frequency. ace-therapeutics.comnih.gov These models can be induced through several methods, including chemical irritation, surgical obstruction, or genetic modification. ace-therapeutics.comnih.gov

One common approach is the surgical induction of bladder instability. For instance, in a study utilizing New Zealand white rabbits, OAB was induced by placing a ligature around the urethra just distal to the bladder. nih.gov This method effectively creates a state of bladder overactivity, allowing for the evaluation of therapeutic agents. nih.gov Other models, such as those induced by diuretics like furosemide (B1674285) in mice, are also used to create a state of urinary stress to test potential OAB treatments. scispace.com While the specific model of vaginal distention is recognized for mimicking birth trauma to study stress incontinence, models focusing on detrusor overactivity, like urethral ligation, are more common for OAB research. nih.govnih.gov

Cystometry is a key technique in preclinical OAB research, used to evaluate bladder function by measuring various pressure and volume parameters during filling and voiding. nih.govfrontiersin.org These evaluations are often conducted in conscious animals to provide a more physiologically relevant assessment of lower urinary tract function. nih.gov

In a rabbit model of induced OAB, this compound was shown to be a potent inhibitor of the frequency of overactive bladder contractions, although it had a less pronounced effect on the amplitude of these contractions. nih.gov Studies in rodents are also crucial. For example, research in mice lacking specific muscarinic receptors has helped to confirm that the M3 receptor is the primary subtype responsible for bladder contraction. auajournals.org In such studies, key cystometric parameters measured include the voiding interval (time between voids), micturition volume, bladder capacity, and micturition pressure. auajournals.org this compound's efficacy is demonstrated by its ability to modulate these parameters, reflecting its action on the detrusor muscle. nih.govnih.gov

Table 1: Effect of this compound on Cystometric Parameters in an Animal Model of OAB

| Parameter | Observation | Implication |

| Frequency of OAB | Potent inhibition | Reduces urinary frequency |

| Amplitude of Contractions | Less potent effect | Modulates strength of bladder contractions |

| Blood Pressure | No significant effects | Suggests cardiovascular safety at effective doses |

| Data based on a study in a rabbit model of induced overactive bladder. nih.gov |

Exploration in Other Disease Areas

Beyond its established use in OAB, preclinical studies have investigated the potential of this compound in oncology, particularly in colorectal cancer.

Research has focused on this compound's role as a selective M3 muscarinic receptor antagonist, a receptor implicated in the growth and progression of CRC. nih.gov

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. altogenlabs.comaltogenlabs.com In an orthotopic CRC xenograft mouse model using BALB/cnu/nu mice, treatment with this compound led to a significant reduction in primary tumor volume and weight compared to the control group. nih.gov Furthermore, the treatment also resulted in a reduction of liver metastases. nih.gov These in vivo findings demonstrate that this compound can effectively inhibit both local tumor growth and metastatic spread in a preclinical setting. nih.gov

Table 2: Impact of this compound on Tumor Growth in a CRC Xenograft Model

| Parameter | Control Group (Mean) | This compound Group (Mean) | Outcome |

| Primary Tumor Volume | 179.1 mm³ | 68.5 mm³ | Significant reduction (p < 0.05) nih.gov |

| Primary Tumor Weight | Significantly higher | Significantly lower (p < 0.05) nih.gov | Reduction in tumor mass |

| Liver Metastases | Observed | Reduced compared to controls nih.gov | Inhibition of metastatic spread |

| Data from an orthotopic xenograft model in mice treated for 42 days. nih.gov |

In vitro studies using human colon adenocarcinoma cell lines, such as HT-29 and SW480, have provided insight into the cellular mechanisms of this compound's anti-cancer effects. nih.govresearchgate.net Treatment with this compound resulted in a dose-dependent decrease in both tumor cell survival and proliferation. nih.govresearchgate.net

Mechanistically, this compound was found to counteract the effects of acetylcholine (B1216132), a neurotransmitter that can stimulate cancer progression. nih.gov It was shown to decrease acetylcholine-induced signaling through key pathways like p38, ERK1/2, and Akt, which are crucial for cell proliferation and survival. nih.govresearchgate.net Additionally, this compound inhibited tumor cell invasion and reduced the expression of MMP-1 mRNA, a gene associated with metastasis. nih.gov

Table 3: In Vitro Effects of this compound on Colorectal Cancer Cells

| Cell Line(s) | Effect | Mechanism of Action |

| HT-29, SW480 | Dose-dependent decrease in cell survival and proliferation. nih.gov | Counteracts acetylcholine-induced signaling via p38, ERK1/2, and Akt pathways. nih.gov |

| HT-29, SW480 | Decreased matrigel (B1166635) invasion. nih.gov | Reduces MMP-1 mRNA expression. nih.gov |

| Summary of findings from in vitro assays on human colorectal cancer cell lines. nih.gov |

Colorectal Cancer (CRC) Research

Modulation of Signaling Pathways in Cancer Cells

Preclinical research has identified this compound as a modulator of key signaling pathways involved in cancer progression. As a selective muscarinic M3 receptor antagonist, its effects have been studied in various cancer cell lines, revealing mechanisms that extend beyond its primary clinical use. nih.gov

In colorectal cancer (CRC) cell lines (HT-29 and SW480), this compound has been shown to inhibit tumor cell survival and proliferation in a dose-dependent manner. nih.gov Its mechanism involves counteracting acetylcholine-induced signaling by decreasing the phosphorylation of p38, ERK1/2, and Akt. nih.gov This disruption of critical signaling pathways also leads to a reduction in MMP-1 mRNA expression and inhibits tumor cell invasion. nih.govnih.gov In vivo studies using an orthotopic CRC xenograft mouse model confirmed these findings, showing that this compound treatment reduced primary tumor volume and weight, as well as liver metastases. nih.gov

The antitumor activity of this compound has also been investigated in pancreatic ductal adenocarcinoma (PDAC), one of the most chemoresistant cancers. nih.govnih.gov Studies identified this compound as a potential inhibitor of Chitinase 3-like 1 (CHI3L1), a protein implicated in PDAC resistance to chemotherapy. nih.govup.pt In PDAC cell lines, this compound demonstrated a significant inhibitory effect on cell growth. nih.govnih.gov Furthermore, it was found to decrease the phosphorylation of Akt, a key protein in a signaling pathway that promotes cell survival and proliferation. nih.govup.pt This action sensitizes PDAC cells to standard chemotherapies like gemcitabine. nih.gov

Beyond colorectal and pancreatic cancers, this compound has been shown to inhibit the invasion of gastric cancer cells and decrease MAPK phosphorylation in small cell lung cancer xenografts. nih.gov

| Cell Line | Type | GI₅₀ (µM) |

|---|---|---|

| PANC-1 | Human Pancreatic Ductal Adenocarcinoma | 13.6 |

| BxPC-3 | Human Pancreatic Ductal Adenocarcinoma | 26.0 |

| PDAC-3 | Primary Human Pancreatic Ductal Adenocarcinoma Cells | 30.0 |

Gastrointestinal Motility Disorders

This compound's primary mechanism of action is the selective antagonism of the M3 muscarinic acetylcholine receptor. drugbank.comnih.gov These receptors are prevalent in gastrointestinal (GI) smooth muscle and are involved in mediating its contraction. drugbank.com By blocking these receptors, this compound can reduce smooth muscle tone and contractility, leading to slowed colonic transit time. nih.govmedpath.com This effect on GI motility is evident in preclinical animal models, where this compound was shown to inhibit intestinal motility in conscious dogs. nih.gov

This mechanism has been explored in the context of fecal incontinence, particularly in patients with co-existing urgency urinary incontinence (a condition known as double incontinence). nih.govnih.gov The rationale is that the constipating side effect, resulting from slowed GI motility, could be therapeutically beneficial for individuals with loose-stool-predominant fecal incontinence. medpath.comclinicaltrials.gov

A prospective open-label study investigated this effect in women with double incontinence. nih.gov Participants were treated with this compound for eight weeks, and the primary outcome was the change in fecal incontinence symptom severity, as measured by the St. Marks (Vaizey) score. nih.govresearchgate.net The study found a clinically and statistically significant improvement in fecal incontinence symptoms. nih.govnih.gov The mean score decreased significantly, and a majority of participants experienced a minimally important difference in their symptoms. nih.gov These findings suggest that this compound's modulation of gastrointestinal motility can be leveraged as a therapeutic strategy in specific patient populations. nih.gov

| Parameter | Baseline (Mean ± SD) | Week 8 (Mean) | Mean Difference (95% CI) |

|---|---|---|---|

| St. Marks (Vaizey) Score | 18.0 ± 3.0 | 11.0 | -7.0 (-8.7, -5.3) |

Clinical Research and Therapeutic Applications

Evaluation of Clinical Efficacy

The clinical efficacy of darifenacin was primarily assessed through its impact on the core symptoms of overactive bladder: incontinence episodes, voiding frequency, and urgency.

Primary Endpoint: Incontinence Episodes A key primary endpoint in many this compound trials was the reduction in the number of weekly incontinence episodes. Pooled analyses of Phase III studies demonstrated a significant reduction in incontinence episodes with this compound compared to placebo. For example, in a pooled analysis of three 12-week, randomized, double-blind, placebo-controlled studies, this compound treatment resulted in a median percentage reduction in weekly incontinence episodes from baseline.

Table 1: Key Efficacy Outcomes from Pooled Phase III this compound Studies (12 Weeks)

| Endpoint | This compound 7.5 mg (vs. Placebo) | This compound 15 mg (vs. Placebo) |

| Median % Reduction in Weekly Incontinence Episodes | -68.4% | -76.8% |

Note: Statistical significance (P < 0.01) was observed for both doses compared to placebo nih.gov.

Secondary Endpoints: Voiding Frequency, Urgency, and Bladder Capacity Beyond incontinence episodes, this compound also demonstrated significant improvements in other key OAB symptoms. Studies reported significant decreases in the frequency of voiding and the frequency and severity of urgency episodes when compared to placebo openaccessjournals.comnih.govnih.gov. For instance, pooled Phase III data indicated significant decreases in voiding frequency and urgency with p-values less than 0.001 compared to placebo nih.gov. Furthermore, this compound treatment was associated with a significant increase in bladder capacity nih.gov. In a study specifically evaluating patients aged 65 years and older, this compound showed a mean reduction in micturition frequency of 25.3% compared to a 18.5% reduction with placebo (p < 0.01) researchgate.net.

Furthermore, measures such as achieving consecutive "Dry Days" (days without incontinence episodes) have been used to gauge treatment success and patient satisfaction. In pooled data analyses, a significantly higher percentage of participants taking this compound achieved three or more consecutive dry days compared to placebo (52.6% vs. 39.8%, P ≤ 0.001) urotoday.com. Patients who achieved these outcomes also reported statistically greater improvements in other OAB symptoms and QoL scores urotoday.com. In studies involving patients dissatisfied with previous antimuscarinic therapies, this compound treatment resulted in significant improvements in OAB symptoms and high levels of patient satisfaction nih.gov.

Compound Names Mentioned:

| Compound Name |

|---|

Formulation Science and Drug Delivery Research

Extended-Release Formulations

The development of extended-release (ER) formulations for darifenacin hydrobromide is driven by the need to reduce dosing frequency, thereby improving patient compliance and potentially achieving more consistent therapeutic plasma levels. These formulations are designed to gradually release the active pharmaceutical ingredient (API) over an extended period, typically 12 to 24 hours.

The design of this compound ER tablets commonly involves matrix systems, where the drug is dispersed within a polymer matrix that controls its release rate. Hydrophilic polymers, such as various grades of hydroxypropyl methylcellulose (B11928114) (HPMC) like HPMC K4M CR and HPMC K100M CR, are frequently employed. These polymers hydrate (B1144303) upon contact with aqueous media, forming a gel layer that impedes drug diffusion. Ethyl cellulose (B213188) and xanthan gum have also been investigated as release-controlling agents in combination with HPMC. ijhacr.comijpcbs.com

Manufacturing processes for these ER tablets often utilize direct compression, a method that involves blending the API with excipients and compressing the mixture into tablets. ijhacr.comijpcbs.com Studies have explored numerous formulations, varying the types and ratios of polymers to achieve the desired release characteristics. For instance, one study developed thirteen formulations using different combinations of HPMC, xanthan gum, and ethyl cellulose, while another investigated eight formulations based on HPMC K4M CR and HPMC K100M CR. ijhacr.comijpcbs.com Optimized formulations, such as F6 (containing 45% HPMC K4M CR and 5% HPMC K100M CR) and F11 (utilizing HPMC K4M and HPMC K100M), have been identified as promising candidates due to their favorable release profiles and stability. ijhacr.comijpcbs.comijhacr.com

In vitro dissolution testing is a critical step in evaluating the performance of ER formulations, assessing the rate and extent of drug release over time. These studies are typically conducted using pharmacopeial methods, such as USP Apparatus 1 (basket) or Apparatus 2 (paddle), in various dissolution media (e.g., 0.01 M HCl, pH 4.5 buffer, pH 6.8 buffer) at controlled temperatures and rotation speeds. dissolutiontech.comgoogle.com

Comparisons are often made against a marketed product, such as Enablex, to ensure bioequivalence. The similarity factor (f2) is a key metric used to quantify the similarity between the dissolution profiles of the developed formulation and the reference product; an f2 value greater than 50 generally indicates similarity. ijhacr.comijpcbs.com For example, formulation F6 demonstrated a similarity factor of 81.90 when compared to Enablex, indicating a superimposable dissolution profile. ijpcbs.com Formulation F11 also exhibited a dissolution profile similar to the reference product, with an f2 value above 50. ijhacr.comijhacr.com

Table 1: Comparative In Vitro Dissolution Profiles of this compound Extended-Release Formulations

| Formulation | Key Polymers/Excipients (Example) | Release at 8 hours (%) | Release at 12 hours (%) | Release at 16 hours (%) | Release at 24 hours (%) | Similarity Factor (f2) vs. Marketed | Reference |

| F6 | 45% HPMC K4M CR & 5% HPMC K100M CR | N/A | N/A | 82.0 | Up to 98.0 | 81.90 | ijpcbs.com |

| F11 | HPMC K4M & HPMC K100M | N/A | N/A | N/A | 95.5 | > 50 | ijhacr.com |

| Enablex (Marketed) | N/A | N/A | N/A | N/A | 96.45 | N/A | jprinfo.com |

Note: N/A indicates data not reported for that specific time point in the cited source.

A patent outlines specific dissolution rate criteria for optimized this compound ER formulations when tested using USP Type I apparatus at 100 rpm in 900 mL of 0.01 M HCl at 37°C: less than 40% released after 1 hour, approximately 25% to 65% after 4 hours, 50% to 85% after 8 hours, 55% to 100% after 12 hours, 70% to 100% after 16 hours, and greater than 85% after 24 hours. google.com

The release kinetics of this compound from ER tablets are analyzed using various mathematical models to elucidate the drug release mechanism. Common models include zero-order, first-order, Higuchi, Hixson-Crowell, and Korsmeyer-Peppas. Studies have indicated that the Korsmeyer-Peppas model often provides the best fit, suggesting a release mechanism that involves both diffusion (Fickian behavior) and polymer swelling. dissolutiontech.com For instance, an 'n' exponent of 0.7344 in the Korsmeyer-Peppas model signifies this combined mechanism. dissolutiontech.com Other research has found that the release profile followed first-order kinetics and the Hixson-Crowell cube root law, or primarily diffusion-controlled mechanisms. ijpcbs.comwisdomlib.org

Stability studies are integral to ensuring the quality and shelf-life of the ER formulations. These studies typically involve storing the formulations under accelerated conditions (e.g., 40°C/75% RH) and stress conditions (e.g., 60°C/90% RH) for defined periods, such as two or three months. ijhacr.comijpcbs.comijhacr.com Optimized formulations, such as F6 and F11, have demonstrated stability under these conditions, with key parameters remaining within acceptable limits, confirming the robustness and suitability of the developed formulations. ijhacr.comijpcbs.comijhacr.com

Novel Drug Delivery Systems

Beyond conventional ER tablets, research is exploring novel drug delivery systems for this compound to further enhance its therapeutic profile, including nanosuspensions and buccal films.

This compound hydrobromide's poor aqueous solubility and limited oral bioavailability (15-19%) present significant challenges for effective drug delivery. nih.govimpactfactor.orghilarispublisher.comrdd.edu.iq Nanotechnology-based approaches, particularly the development of nanosuspensions and nanoparticles, offer a promising strategy to overcome these limitations by increasing the drug's surface area and dissolution rate. nih.govimpactfactor.orghilarispublisher.comresearchgate.netclinicalschizophrenia.net

These nanosuspensions are typically prepared using methods such as solvent/anti-solvent precipitation or emulsification sonication, employing polymers like Eudragit RS100, Soluplus®, Polyvinyl Alcohol (PVA), Polyvinylpyrrolidone (PVP), and HPMC as stabilizers. impactfactor.orgresearchgate.netclinicalschizophrenia.net Characterization of these nanosuspensions involves assessing particle size, polydispersity index (PDI), and zeta potential. Optimized formulations have demonstrated nanoscale particle sizes, typically ranging from 58 to 264 nm, with good uniformity (PDI between 0.005 and 0.346) and adequate colloidal stability, indicated by zeta potential values around +26 to +28 mV. impactfactor.orgclinicalschizophrenia.net Physicochemical analyses, such as FTIR and DSC, have generally shown no significant interactions between this compound and the excipients used. rdd.edu.iqresearchgate.net The nanosuspensions have exhibited faster dissolution rates compared to the pure drug, and they can be further incorporated into other dosage forms like oral or sublingual films. researchgate.net

Table 2: Characterization of this compound Nanosuspensions

| Parameter | Typical Range/Value (Optimized Formulations) | Reference(s) |

| Particle Size (nm) | 58 - 264 | impactfactor.orgclinicalschizophrenia.net |

| Polydispersity Index (PDI) | 0.005 - 0.346 | impactfactor.orgclinicalschizophrenia.net |

| Zeta Potential (mV) | ~26 - 28 | impactfactor.orgclinicalschizophrenia.net |